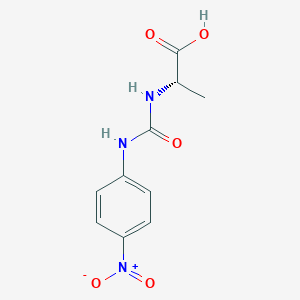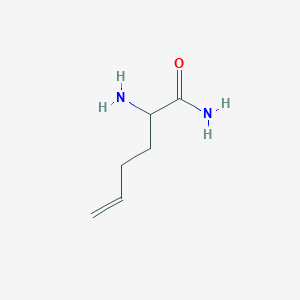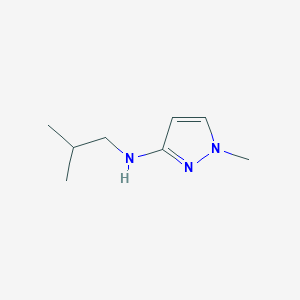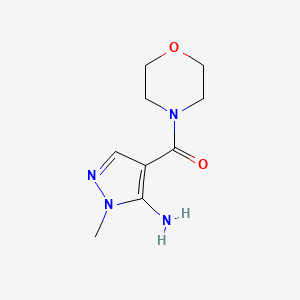![molecular formula C13H15ClN2 B11734427 4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride](/img/structure/B11734427.png)
4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride is an organic compound that features a pyridine ring attached to an aniline moiety via an ethyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride typically involves the reaction of 4-[2-(Pyridin-2-yl)ethyl]aniline with hydrochloric acid. The reaction conditions often include:
Solvent: Ethanol or water
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Amines
Substitution: Alkylated or acylated derivatives
科学研究应用
4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
作用机制
The mechanism of action of 4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction and metabolic pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
- 4-[2-(Pyridin-4-yl)ethyl]aniline
- 4-[2-(Pyridin-3-yl)ethyl]aniline
- 4-[2-(Pyridin-2-yl)vinyl]aniline hydrochloride
Uniqueness
4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the pyridine ring and the ethyl linker play a crucial role in its reactivity and interaction with molecular targets.
属性
分子式 |
C13H15ClN2 |
|---|---|
分子量 |
234.72 g/mol |
IUPAC 名称 |
4-(2-pyridin-2-ylethyl)aniline;hydrochloride |
InChI |
InChI=1S/C13H14N2.ClH/c14-12-7-4-11(5-8-12)6-9-13-3-1-2-10-15-13;/h1-5,7-8,10H,6,9,14H2;1H |
InChI 键 |
XXXYPAHETRVOBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CCC2=CC=C(C=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(Trifluoromethyl)phenyl]cyclopentanamine](/img/structure/B11734356.png)
![2-[(1S)-1-aminoethyl]benzonitrile](/img/structure/B11734368.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734370.png)

![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11734377.png)

![3-methoxy-1-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734390.png)
![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11734404.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11734420.png)
![N-[(2,5-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734421.png)


